2-(2,4-dichlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide
Description
This compound features a 2,4-dichlorophenoxy group attached to an acetamide backbone, which is further linked to a piperazine ring substituted with a 2-methoxyphenyl group via an ethyl chain. The dichlorophenoxy group enhances lipophilicity, while the methoxyphenyl substituent may modulate electron density and binding affinity .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Cl2N3O3/c1-28-20-5-3-2-4-18(20)26-12-10-25(11-13-26)9-8-24-21(27)15-29-19-7-6-16(22)14-17(19)23/h2-7,14H,8-13,15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOAZGLQJNMXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-dichlorophenol: This can be achieved through the chlorination of phenol.
Formation of 2-(2,4-dichlorophenoxy)acetic acid: This involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Synthesis of the piperazine derivative: The methoxyphenyl group is introduced to piperazine through a nucleophilic substitution reaction.
Coupling reaction: The final step involves the coupling of 2-(2,4-dichlorophenoxy)acetic acid with the piperazine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The dichlorophenoxy group can be reduced to a phenoxy group.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(2,4-dihydroxyphenoxy)-N-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)ethyl)acetamide.
Reduction: Formation of 2-(2,4-dichlorophenoxy)-N-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)ethyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Data Table
¹Calculated based on molecular formula.
Research Findings and Implications
- Piperazine Substitution : The 2-methoxyphenyl group in the target compound likely enhances serotonin receptor affinity compared to chlorophenyl analogs due to its electron-donating nature .
- Linker Flexibility: Ethyl chains (target compound) offer a balance between flexibility and steric hindrance, unlike rigid backbones (e.g., quinazolinone in 8d) .
- Metabolic Stability : Unlike fluorinated analogs (e.g., 18F-FCWAY), the absence of fluorine in the target compound may reduce defluorination-related toxicity .
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide (commonly referred to as DCP-Piperazine) is a complex organic molecule notable for its potential therapeutic applications in medicinal chemistry and pharmacology. Its unique structure incorporates a dichlorophenoxy group, a piperazine moiety, and an acetamide functional group, which together contribute to its biological activity.
Chemical Structure and Properties
- Molecular Formula : C19H22Cl2N2O2
- Molecular Weight : Approximately 373.30 g/mol
The presence of the dichlorophenoxy group enhances lipophilicity, potentially influencing biological interactions and activities.
Biological Activity Overview
Research has demonstrated that DCP-Piperazine exhibits a range of biological activities, primarily through its interaction with various receptors and enzymes.
1. Receptor Interactions
DCP-Piperazine has shown significant affinity for several receptor types, particularly:
- Sigma Receptors : Studies indicate that compounds with similar structures exhibit high selectivity for sigma-1 receptors over sigma-2 receptors, suggesting potential applications in pain management and neuroprotection .
- Dopamine Receptors : The piperazine moiety is known to interact with dopamine receptors, which may contribute to its psychoactive effects.
2. Antinociceptive Effects
In preclinical studies, DCP-Piperazine demonstrated notable antinociceptive effects. For instance, in formalin-induced pain models, administration of the compound resulted in significant reductions in pain responses, indicating its potential as an analgesic agent .
Case Studies
Several studies have evaluated the pharmacological profile of DCP-Piperazine:
- Study on Pain Relief : An investigation into the antinociceptive properties showed that DCP-Piperazine significantly reduced formalin-induced pain at doses ranging from 10 to 300 µg/paw . This suggests its utility in treating chronic pain conditions.
- Binding Affinity Studies : Molecular docking studies revealed that DCP-Piperazine forms crucial interactions with sigma-1 receptor residues, indicating a strong binding affinity that could be leveraged for drug design .
Comparative Analysis with Related Compounds
To understand the unique properties of DCP-Piperazine, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(2,4-Dichlorophenoxy)acetic acid | Structure | Simpler analog primarily used in herbicides. |
| N-(4-(4-(2,3-Dichloro or 2-Methoxyphenyl)piperazin-1-yl)-butyl)acetamide | Structure | Modified piperazine structure aimed at enhancing receptor selectivity. |
| 3-(Thiophen-2-yl)-1H-pyrazole | Structure | Core structure in various bioactive molecules; lacks the dichlorophenoxy group. |
The mechanism by which DCP-Piperazine exerts its biological effects likely involves:
- Modulation of neurotransmitter systems through sigma receptor activation.
- Interaction with pain pathways leading to decreased nociceptive signaling.
Q & A
Q. What are the critical steps in synthesizing 2-(2,4-dichlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves three key steps:
Piperazine Intermediate Preparation : React 1-(2,4-dichlorophenyl)piperazine with a sulfonating agent (e.g., chlorosulfonic acid) under anhydrous conditions (0–5°C) to form the sulfonamide intermediate. Base catalysts like triethylamine neutralize byproducts .
Acetamide Coupling : React the intermediate with chloroacetyl chloride in dichloromethane (DCM) at room temperature. Stirring for 12–24 hours ensures complete reaction .
Purification : Use normal-phase chromatography with gradients of methanol and ammonium hydroxide (e.g., 10% MeOH/0.1% NH₄OH) to isolate the final product .
- Optimization Tips :
- Monitor reactions via thin-layer chromatography (TLC) to track progress .
- Adjust solvent polarity (e.g., DMF for solubility) and temperature (20–25°C) to enhance yields .
| Step | Reaction Type | Key Reagents/Conditions | Purification Method | Reference |
|---|---|---|---|---|
| 1 | Sulfonation | Chlorosulfonic acid, 0–5°C | Filtration, washing | |
| 2 | Nucleophilic substitution | Chloroacetyl chloride, DCM | Column chromatography (silica) | |
| 3 | Final purification | MeOH/NH₄OH gradient | Normal-phase chromatography |
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm piperazine ring protons (δ 2.5–3.5 ppm) and acetamide carbonyl (δ 170–175 ppm). Aromatic protons (δ 6.5–7.5 ppm) validate dichlorophenoxy and methoxyphenyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 494.09 [M+H]⁺) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detect sulfonamide (1320–1160 cm⁻¹) and amide (1650–1600 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers address discrepancies in reported binding affinities (e.g., IC₅₀ values) across pharmacological studies?
- Methodological Answer :
- Standardize Assays : Use identical buffer systems (e.g., pH 7.4 PBS) and enzyme concentrations to minimize variability .
- Control Experimental Variables :
- Temperature (25°C vs. 37°C) impacts enzyme kinetics .
- Pre-incubation time (10–30 minutes) affects ligand-receptor equilibration .
- Cross-Validate with Orthogonal Methods :
- Surface plasmon resonance (SPR) for real-time binding kinetics .
- Radioligand displacement assays (e.g., [³H]spiperone for dopamine receptor studies) .
Q. What strategies are recommended for improving the metabolic stability of this compound in preclinical development?
- Methodological Answer :
- Structural Modifications :
- Replace labile groups (e.g., methoxy substituents) with bioisosteres like ethoxy or cyclopropylmethoxy .
- Introduce steric hindrance near metabolically vulnerable sites (e.g., methyl groups on the piperazine ring) .
- In Vitro Metabolism Studies :
- Use liver microsomes (human/rat) with LC-MS/MS to identify major metabolites. Phase I oxidation (e.g., CYP3A4-mediated) is a common degradation pathway .
- Co-administration with CYP Inhibitors : Test compounds like ketoconazole to assess stability improvements .
Q. How can in silico modeling predict interactions between this compound and its target enzymes (e.g., carbonic anhydrase)?
- Methodological Answer :
- Molecular Docking :
- Use AutoDock Vina to simulate binding poses. The dichlorophenoxy group likely occupies hydrophobic pockets, while the piperazine moiety interacts with catalytic zinc ions .
- Molecular Dynamics (MD) Simulations :
- GROMACS or AMBER assess binding stability over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-receptor complexes .
- Pharmacophore Mapping :
- Identify critical features (e.g., hydrogen bond acceptors from acetamide) using Schrödinger’s Phase .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data on the compound’s selectivity for dopamine D₃ vs. D₂ receptors?
- Methodological Answer :
- Comparative Binding Assays :
- Test against cloned D₂ and D₃ receptors in HEK293 cells. Use [³H]7-OH-DPAT for D₃ and [³H]raclopride for D₂ .
- Functional Assays :
- Measure cAMP inhibition (D₃: EC₅₀ ~10 nM; D₂: EC₅₀ >100 nM) to confirm selectivity .
- Structural Analysis :
- MD simulations reveal that the 2-methoxyphenyl group sterically hinders D₂ receptor binding .
Key Notes
- All methodologies are derived from structurally analogous compounds in the provided evidence.
- Experimental parameters (e.g., chromatography gradients) should be validated empirically for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
